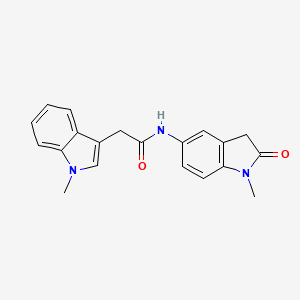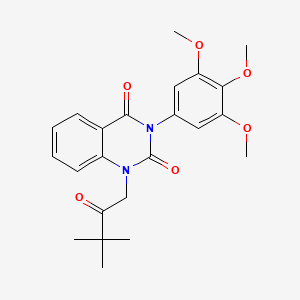
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, also known as MIMA, is a small molecule that has been studied extensively for its potential therapeutic applications. MIMA has a unique chemical structure, composed of an indole ring, a methyl group, and an acetamide group. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
科学的研究の応用
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been studied extensively for its potential therapeutic applications. In particular, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects. In preclinical studies, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been shown to inhibit the growth of several tumor cell lines, including those of breast and prostate cancer. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-viral activity against a range of viruses, including herpes simplex virus-1 and influenza A virus.
作用機序
The exact mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is still under investigation. However, it is believed to act by modulating the activity of certain enzymes involved in inflammation, cell proliferation, and viral replication. Specifically, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes involved in the inflammatory response. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to inhibit the activity of DNA polymerase and reverse transcriptase, two enzymes involved in viral replication.
Biochemical and Physiological Effects
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess a range of biochemical and physiological effects. In preclinical studies, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects. In addition, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-oxidant, anti-microbial, and anti-fungal activities. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to modulate the activity of a range of enzymes involved in inflammation, cell proliferation, and viral replication.
実験室実験の利点と制限
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has several advantages for laboratory experiments. First, it is a small molecule, which makes it easy to synthesize and manipulate. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess a range of biological activities, making it a useful compound for studying the mechanisms of action of various biological processes. However, there are some limitations to using 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide in laboratory experiments. For example, the compound is relatively unstable, which may limit its use in long-term studies. Additionally, 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to possess anti-viral activity, which may limit its use in studies involving viral infections.
将来の方向性
There are a number of potential future directions for the study of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide. First, further research is needed to elucidate the exact mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, including its use in the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to investigate the potential side effects of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, as well as its potential interactions with other drugs. Finally, further research is needed to investigate the potential use of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide in combination with other compounds, such as other small molecules or natural products, to enhance its therapeutic effects.
合成法
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide can be synthesized through a variety of methods, including the reaction of 1-methyl-1H-indol-3-yl chloride with N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution reaction, yielding the desired product in high yields.
特性
IUPAC Name |
2-(1-methylindol-3-yl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-22-12-14(16-5-3-4-6-18(16)22)10-19(24)21-15-7-8-17-13(9-15)11-20(25)23(17)2/h3-9,12H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIXFUHRJSQVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(C(=O)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)
![3-(2-oxo-2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6478153.png)
![7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6478158.png)
![3-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6478167.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B6478170.png)

![N-cyclopropyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6478181.png)
![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B6478191.png)
![3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6478209.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6478218.png)



